molecular formula C8H9BrS B13921582 2-Bromo-4-ethylthiophenol

2-Bromo-4-ethylthiophenol

Cat. No.: B13921582
M. Wt: 217.13 g/mol
InChI Key: VOLMTDDVWAGZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethylthiophenol is an organosulfur compound that belongs to the thiophenol family It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethylthiophenol can be achieved through several methods. One common approach involves the bromination of 4-ethylthiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes where the reactants are accurately measured and mixed in a reactor. The reaction is maintained at optimal conditions to achieve high yield and selectivity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Thiophenol derivatives with different substituents.

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophenol.

Scientific Research Applications

2-Bromo-4-ethylthiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylthiophenol involves its interaction with molecular targets through its thiol and bromine functionalities. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethylthiophenol is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

2-bromo-4-ethylbenzenethiol

InChI

InChI=1S/C8H9BrS/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3

InChI Key

VOLMTDDVWAGZOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.